Furo[3,4-d]oxepine
Description
Furo[3,4-d]pyrimidine is a fused heterocyclic compound combining a furan ring and a pyrimidine ring at the [3,4-d] positions. This scaffold has garnered attention in medicinal chemistry due to its structural versatility and bioactivity. Key applications include:
- EGFR Inhibition: Derivatives exhibit selective inhibition of epidermal growth factor receptor (EGFR), a target in cancer therapy .
- Anti-Tuberculosis Activity: Spirocyclic derivatives (e.g., 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]) demonstrate potent activity against Mycobacterium tuberculosis (Mtb) .
- Synthetic Accessibility: The scaffold serves as a precursor for functionalized derivatives, enabling structure-activity relationship (SAR) studies .
Properties
CAS No. |
275-58-1 |
|---|---|
Molecular Formula |
C8H6O2 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
furo[3,4-d]oxepine |
InChI |
InChI=1S/C8H6O2/c1-3-9-4-2-8-6-10-5-7(1)8/h1-6H |
InChI Key |
BNFFIFZGUBDLEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=CC2=COC=C21 |
Origin of Product |
United States |
Preparation Methods
The synthesis of furo[3,4-d]oxepine can be achieved through several synthetic routes. One common method involves the reaction of acrylamides with 4-hydroxy-2-alkynoates in a four-step tandem reaction. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . Another approach involves the use of substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions in a microwave oven
Chemical Reactions Analysis
Furo[3,4-d]oxepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include rhodium catalysts for C–H activation and Lossen rearrangement . The major products formed from these reactions include furo[3,4-c]pyridine-1,4-diones, which are difficult to synthesize by traditional methods .
Scientific Research Applications
Furo[3,4-d]oxepine has several scientific research applications. In medicinal chemistry, it is being explored for its potential as a microtubule inhibitor, which could make it useful in cancer treatment . Additionally, its unique structural properties make it a valuable compound for the design of novel bioactive molecules and drugs . In materials science, this compound derivatives are being studied for their potential use in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of furo[3,4-d]oxepine involves its interaction with molecular targets such as microtubules. By inhibiting the polymerization of microtubules, this compound disrupts cellular processes such as morphogenesis, motility, and chromosome segregation during mitosis . This disruption can lead to cell cycle arrest and ultimately cell death, making it a potential anticancer agent.
Comparison with Similar Compounds
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